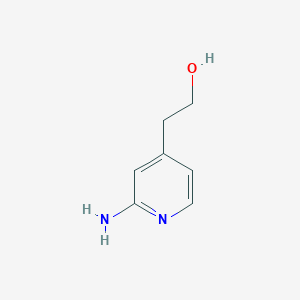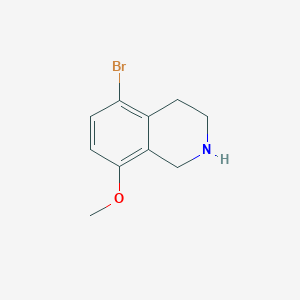
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline
Descripción general
Descripción
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .
Molecular Structure Analysis
The molecular structure of 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is characterized by a heterocyclic scaffold . This scaffold is a key fragment of a diverse range of alkaloids and bioactive molecules .
Chemical Reactions Analysis
Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted in recent years . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are of interest .
Aplicaciones Científicas De Investigación
Isolation and Structural Analysis
A study by Ma et al. (2007) focused on isolating new brominated 1,2,3,4-tetrahydroisoquinolines from the red alga Rhodomela confervoides. The structures of these compounds, including variations of tetrahydroisoquinolines, were determined through spectroscopic and chemical methods, contributing to the understanding of natural product chemistry and potential biological activities of these substances (Ma et al., 2007).
Synthesis Techniques
Zlatoidský and Gabos (2009) described a convenient synthesis method for brominated tetrahydroisoquinolines. Their study contributes to the field of synthetic chemistry, offering a streamlined approach to creating these compounds, which could be beneficial for further research and application (Zlatoidský & Gabos, 2009).
Stereochemical Aspects
The stereochemical aspects of c-4-bromo-r-1-cyano-c-3-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives were investigated by Sugiura et al. (1997). Their research into the stereochemical outcomes during the substitution reactions of these compounds provides valuable insights into their molecular behavior and potential applications in chemical synthesis (Sugiura et al., 1997).
Crystal Structure Analysis
Armengol, Helliwell, and Joule (2000) conducted a study on the crystal structure of bromo-7-methoxyisoquinoline. Such studies are crucial in the field of crystallography and material science, as they offer detailed insights into the molecular arrangement and potential properties of these compounds (Armengol et al., 2000).
Innovative Synthesis Approaches
Research by Voskressensky et al. (2010) presented a new approach towards the synthesis of pyrrolo[2,1-a]isoquinolines, highlighting the innovative methods being developed in the field of synthetic organic chemistry. This work contributes to expanding the toolkit available for the synthesis of complex heterocyclic compounds (Voskressensky et al., 2010).
Mecanismo De Acción
Target of Action
5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline is a derivative of tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It’s known that thiq derivatives interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiq derivatives are known to be involved in various biological activities, suggesting that they may affect multiple pathways . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
The compound’s molecular weight is 24211 , which may influence its bioavailability
Result of Action
Thiq derivatives are known to exert diverse biological activities , suggesting that this compound may have similar effects. More research is needed to understand the specific effects of this compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline. For instance, it’s a stable compound at room temperature but can decompose at high temperatures . It’s soluble in some organic solvents, such as ethanol and dichloromethane , which may influence its action and efficacy.
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10/h2-3,12H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDMJMDZJNZACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CNCCC2=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1341779-07-4 | |
| Record name | 5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cis-6-Tert-Butyl 3A-Ethyl Octahydropyrrolo[3,4-D]Azepine-3A,6(2H)-Dicarboxylate](/img/structure/B3232431.png)
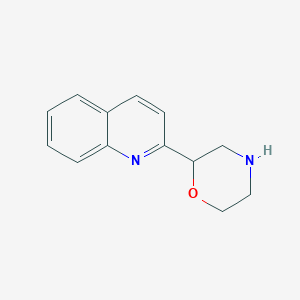
![(4R,4aS,7aS)-6-(tert-butoxycarbonyl)octahydrothiopyrano[2,3-c]pyrrole-4-carboxylic acid 1,1-dioxide](/img/structure/B3232441.png)
![(3aR,5R,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3232444.png)
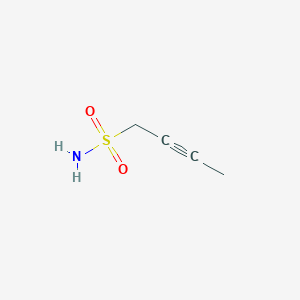


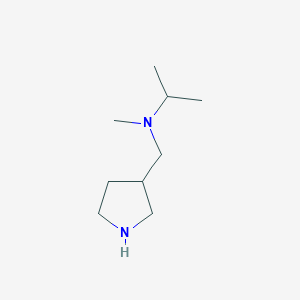

![2-methyl-5,6,7,8-tetrahydro-2H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B3232492.png)
